4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
Overview
Description
4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a complex organic compound with a unique structure that combines a fluorinated benzamide moiety with a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-fluorobenzoic acid with 4-methoxyaniline to form 4-fluoro-N-(4-methoxyphenyl)benzamide. This intermediate is then subjected to cyclization with anthranilic acid derivatives under acidic conditions to form the quinazolinone core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(4-methoxyphenyl)benzamide: A simpler analog lacking the quinazolinone core.
4-fluoro-3-methylphenylboronic acid: Another fluorinated compound with different functional groups.
4-fluoro-4-methylaminorex: A structurally different compound with a fluorine atom and an aminorex core.
Uniqueness
4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is unique due to its combination of a fluorinated benzamide moiety and a quinazolinone core. This structure imparts specific chemical and biological properties that are not found in simpler analogs or structurally different compounds.
Properties
IUPAC Name |
4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c1-29-17-8-4-13(5-9-17)15-10-19-18(20(27)11-15)12-24-22(25-19)26-21(28)14-2-6-16(23)7-3-14/h2-9,12,15H,10-11H2,1H3,(H,24,25,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXBEKIWCYLMOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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